1-cyclopropyl-1H-imidazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

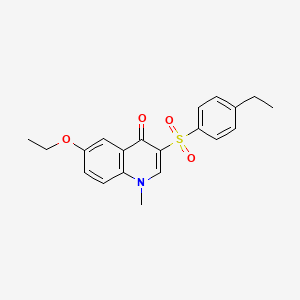

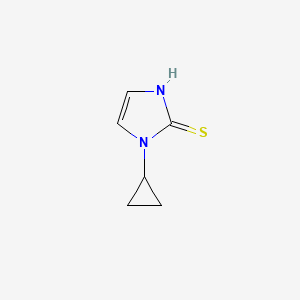

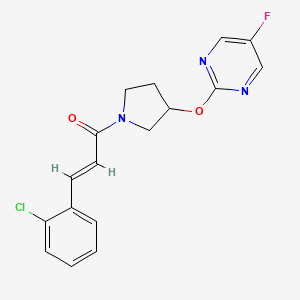

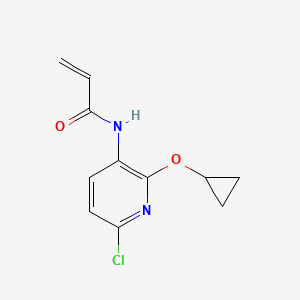

“1-cyclopropyl-1H-imidazole-2-thiol” is a chemical compound with the molecular formula C6H8N2S and a molecular weight of 140.21 . It is a heterocyclic compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Synthesis Analysis

The synthesis of imidazoles, including “1-cyclopropyl-1H-imidazole-2-thiol”, has been a topic of recent research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Molecular Structure Analysis

The molecular structure of “1-cyclopropyl-1H-imidazole-2-thiol” consists of an imidazole ring attached to a cyclopropyl group and a thiol group . The InChI code for this compound is 1S/C6H8N2S/c9-6-7-3-4-8(6)5-1-2-5/h3-5H,1-2H2,(H,7,9) .

Physical And Chemical Properties Analysis

“1-cyclopropyl-1H-imidazole-2-thiol” is a solid at room temperature . It has a predicted melting point of 75.57°C and a predicted boiling point of approximately 335.9°C at 760 mmHg . The compound has a predicted density of approximately 1.5 g/cm3 and a predicted refractive index of n20D 1.76 .

科学的研究の応用

Green Chemistry in Synthesis

One notable application involves a metal-free, visible-light-promoted regioselective sulfenylation of imidazo[1,2-a]pyridines and indoles using thiols, facilitated through C(sp2)–H functionalization. This method allows for direct access to a wide range of 3-sulfenylimidazopyridines, demonstrating the potential for eco-friendly synthesis techniques in producing compounds of biological significance. The operational simplicity, high atom efficiency, and use of green solvents under ambient conditions underscore the environmental benefits of this approach (Rahaman, Das, & Barman, 2018).

Copper-Mediated Synthesis

Another research highlights a copper(II)-mediated aerobic synthesis of imidazo[1,2-a]pyridines via a cascade aminomethylation/cycloisomerization of alkynes. This method provides a practical approach for synthesizing functionalized imidazo[1,2-a]pyridines, which are crucial in developing imidazo[1,2-a]pyridine-based drug molecules like Alpidem, demonstrating the role of copper in facilitating complex organic reactions (Rassokhina et al., 2015).

Aerobic Oxidative Sulfenylation

Furthermore, a study on the aerobic sulfenylation of imidazo[1,2-a]pyridines using thiols in a green, dual catalytic system showcases an environmentally friendly method for synthesizing 3-sulfenylimidazo[1,2-a]pyridines. This process emphasizes the use of benign molecular oxygen as the sole sacrificial reagent, highlighting the environmental and biological relevance of such synthetic pathways (Iida, Demizu, & Ohkado, 2018).

Thiol-Michael Reaction Catalyst

An innovative approach involves the use of imidazole as a nucleophilic initiator in the thiol-Michael addition reaction, proposing thermal latent curing agents based on imidazole for delaying gelation in monomer mixtures. This strategy is critical for processing applications like mixing, degassing, and injection molding, demonstrating imidazole's utility beyond biological contexts into materials science (Gajeles & Lee, 2019).

作用機序

Target of Action

1-Cyclopropyl-1H-imidazole-2-thiol is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties and have been used in the development of new drugs . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

3-cyclopropyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c9-6-7-3-4-8(6)5-1-2-5/h3-5H,1-2H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNHMPHCYUKIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-1H-imidazole-2-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2896197.png)

![1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2896198.png)

![ethyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2896200.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2896208.png)

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2896212.png)

![Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2896215.png)